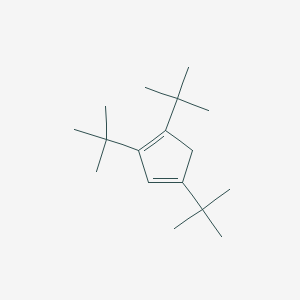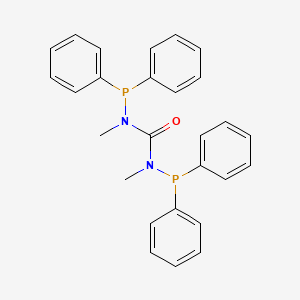
Urea, N,N'-bis(diphenylphosphino)-N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- is a specialized organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a urea core substituted with diphenylphosphino and dimethyl groups, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
The synthesis of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- typically involves the reaction of diphenylphosphine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other nucleophiles.
Coordination: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation and transition metal salts for coordination complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties in various organic transformations.
Biology: The compound’s coordination complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts, that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism by which Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar compounds to Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- include other phosphine-substituted ureas and phosphinous amides. These compounds share the ability to act as ligands and form coordination complexes, but they differ in their specific substituents and resulting chemical properties. For example:
Urea, N,N’-bis(diphenylphosphino)-N,N’-diethyl-: Similar structure but with ethyl groups instead of methyl groups, leading to different steric and electronic properties.
Phosphinous amides: Compounds with a P-N bond, which can also act as ligands but have different reactivity and stability profiles.
The uniqueness of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- lies in its specific combination of diphenylphosphino and dimethyl groups, which confer distinct steric and electronic characteristics that influence its behavior as a ligand and its applications in catalysis and material science.
Propriétés
Numéro CAS |
125655-26-7 |
|---|---|
Formule moléculaire |
C27H26N2OP2 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1,3-bis(diphenylphosphanyl)-1,3-dimethylurea |
InChI |
InChI=1S/C27H26N2OP2/c1-28(31(23-15-7-3-8-16-23)24-17-9-4-10-18-24)27(30)29(2)32(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
LELZRSGBKXJQDU-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)N(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


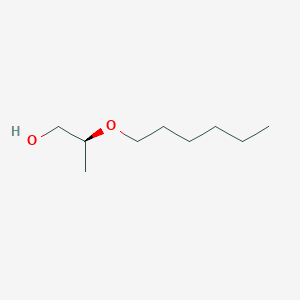
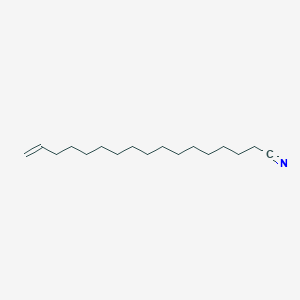

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
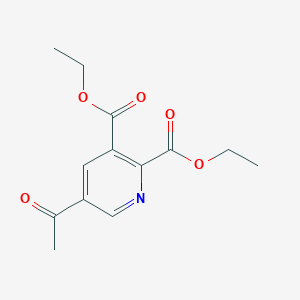
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
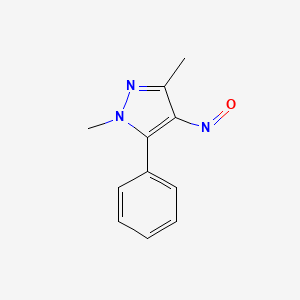
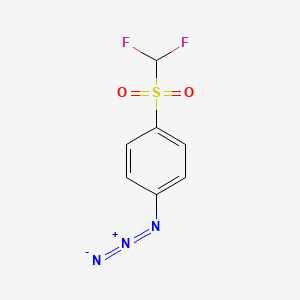
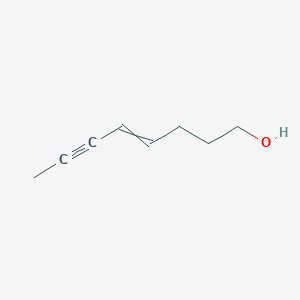
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
